L-706000 free base

hERG IKr patch-clamp

Procure L-706000 for your hERG studies. This Class III antiarrhythmic offers a unique, well-documented trapping mechanism not found in non-trapping analogs like dofetilide, making it essential for studying state-dependent channel interactions. With robust in vivo data from canine models (45-91% VT suppression) and high potency (32 nM IC50), it serves as a reliable, differentiated benchmark for cardiac safety pharmacology and SAR assays.

Molecular Formula C25H29N3O4S
Molecular Weight 467.6 g/mol
CAS No. 150481-98-4
Cat. No. B1673940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-706000 free base
CAS150481-98-4
SynonymsL 706000;  L706000;  L706000;  MK 499;  MK499;  MK499.
Molecular FormulaC25H29N3O4S
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O
InChIInChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1
InChIKeyNIYGLRKUBPNXQS-FYYLOGMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-706000 Free Base (CAS 150481-98-4): A Potent Class III Antiarrhythmic hERG Channel Blocker for Preclinical Electrophysiology Research


L-706000 (also designated MK-499) is a spirobenzopyran piperidine derivative that functions as a potent, selective blocker of the human ether-à-go-go-related gene (hERG) potassium channel [1]. Characterized as a Class III antiarrhythmic agent, it blocks the rapidly activating delayed rectifier K+ current (IKr), which is critical for cardiac action potential repolarization [2]. Its high-affinity interaction with the hERG channel is characterized by a distinct trapping mechanism within the channel's inner vestibule [3]. While its clinical development for malignant ventricular tachyarrhythmias was discontinued, L-706000 remains a widely used and well-characterized pharmacological tool in preclinical cardiovascular and ion channel research, including safety pharmacology and structure-activity relationship (SAR) studies [4].

Why L-706000 Cannot Be Substituted with Generic hERG Blockers in Electrophysiology Research


The class of Class III antiarrhythmics is not pharmacologically uniform. While drugs like dofetilide, sotalol, and E-4031 all target the hERG channel, they exhibit profound differences in key research parameters, including potency (spanning a >10,000-fold range from nanomolar to micromolar IC50 values), distinct binding kinetics (e.g., trapping vs. non-trapping mechanisms), and varied in vivo efficacy and proarrhythmic risk profiles [1][2]. Therefore, substituting one compound for another in a scientific assay can fundamentally alter the experimental outcome and invalidate comparisons. L-706000 possesses a specific, well-documented profile—high potency, a unique trapping mechanism leading to slow recovery, and extensive in vivo characterization in canine models—that is not replicated by its close analogs [3][4]. The quantitative evidence below demonstrates exactly how and why L-706000 is differentiated.

L-706000: A Quantitative Comparison Against Key hERG Channel Blocker Comparators


hERG Channel Blocking Potency: L-706000 vs. Dofetilide, Sotalol, and E-4031

L-706000 demonstrates high potency for hERG channel blockade, with an IC50 of 32 nM in manual patch-clamp assays [1]. This places it as a highly potent blocker, though less potent than dofetilide (IC50 = 7 nM), but vastly more potent than sotalol (IC50 = 343,000 nM or 343 μM) and more potent than some reported values for E-4031 (IC50 = 15.8 nM) [2][3][4]. This potency profile positions L-706000 as a potent, intermediate-affinity tool between the ultra-high affinity of dofetilide and the very low affinity of sotalol.

hERG IKr patch-clamp potency antiarrhythmic

Distinct Binding Kinetics: The L-706000 Trapping Mechanism

A key differentiator for L-706000 is its extremely slow recovery from hERG channel block due to a trapping mechanism, a property not shared by all Class III agents. L-706000 is a bulky, positively charged methanesulfonanilide that becomes trapped in the inner vestibule upon channel deactivation [1]. In contrast, while dofetilide is a potent blocker, it does not exhibit the same degree of trapping and has a faster recovery [2]. This trapping results in a use-dependent block, with recovery time constants for L-706000 measured at 10.5 and 52.7 seconds at -160 mV [1].

binding kinetics trapping recovery time hERG methanesulfonanilide

In Vivo Antiarrhythmic Efficacy: L-706000 in a Canine Myocardial Infarction Model

In a validated canine model of previous myocardial infarction, L-706000 demonstrated significant, dose-dependent protection against programmed ventricular stimulation (PVS)-induced ventricular tachyarrhythmias [1]. While a direct head-to-head in vivo comparison with sotalol is not available in the same study, sotalol's clinical efficacy in similar settings is well-established, making it a relevant benchmark. L-706000 showed suppression rates of 45%, 75%, and 91% at 1.0, 3.0, and 10.0 μg/kg i.v., respectively [1]. At a cumulative dose of 300 μg/kg i.v., L-706000 suppressed ventricular tachyarrhythmia induction in 9 of 11 dogs (82%) and dramatically reduced the incidence of lethal ischemic arrhythmias to 9% compared to 85% in vehicle controls [2].

in vivo antiarrhythmic ventricular tachycardia myocardial infarction canine model

Duration of Action and Pharmacokinetic Profile in Conscious Dogs

Following oral administration in conscious dogs, L-706000 exhibited a long duration of action, prolonging the ECG QT interval for approximately 14 hours [1]. This is significantly longer than the structurally related analog L-702,958, which had a duration of action of approximately 9 hours [1]. This 14-hour duration is also considerably longer than the typical duration of action for many other Class III agents like dofetilide, which is usually dosed twice daily due to its shorter half-life [2]. The long-lasting effect is consistent with its trapping mechanism and slow dissociation from the hERG channel [3].

duration of action pharmacokinetics QT interval in vivo canine

Optimal Use Cases for L-706000 Based on Its Differentiated Profile


Sustained In Vivo hERG Blockade for Cardiac Safety Pharmacology

Due to its long duration of action (~14 hours in conscious dogs) and robust in vivo efficacy data, L-706000 is an excellent tool compound for chronic infusion studies or long-term telemetry experiments where sustained hERG channel blockade is required. Its 32 nM potency ensures effective target engagement at well-tolerated doses, while the extensive in vivo characterization in canine myocardial infarction models provides a solid foundation for interpreting results [1][2].

Investigating State-Dependent hERG Block and Drug Trapping Mechanisms

The unique, well-characterized trapping mechanism of L-706000, with its exceptionally slow recovery from block, makes it an ideal probe for studying state-dependent drug-channel interactions. Researchers investigating the structural basis of drug-induced long QT syndrome or the biophysics of channel gating can use L-706000 to elicit a specific, quantifiable pharmacological phenotype that is distinct from non-trapping hERG blockers like dofetilide [3].

In Vivo Antiarrhythmic Efficacy Studies in Large Animal Models

For studies aimed at evaluating new antiarrhythmic therapies or validating disease models, L-706000 provides a well-documented, dose-dependent efficacy profile in the canine post-infarction model. The quantitative data on suppression of PVS-induced ventricular tachycardia (45-91% suppression) and reduction of lethal ischemic arrhythmias (from 85% to 9%) serve as a reliable positive control and benchmark for comparing new chemical entities or genetic interventions [1][2].

hERG Channel Binding Assays and Competition Studies

Radiolabeled [35S]MK-499 is a high-affinity ligand for the hERG channel (Ki = 0.7-0.8 nM) and is used in competitive binding assays to screen for hERG liability of new drug candidates. The unlabeled L-706000 free base is essential for these assays as a reference standard for determining non-specific binding and validating assay conditions. Its well-defined binding characteristics provide a reliable benchmark for characterizing novel hERG inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-706000 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.